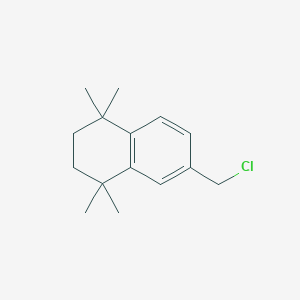

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Descripción

Propiedades

IUPAC Name |

6-(chloromethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAGWEFEPFPFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CCl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384196 | |

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163117-71-3 | |

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chloromethylation Procedure

The standard protocol employs the following components:

-

Formaldehyde (as the methylene source)

-

Hydrochloric acid (HCl, as the chlorinating agent)

-

Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)

Reaction Setup :

-

The precursor (1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene) is dissolved in a non-polar solvent (e.g., dichloromethane or chloroform).

-

Formaldehyde (37% aqueous solution) is added dropwise under inert atmosphere (N₂ or Ar).

-

Gaseous HCl is introduced, followed by the Lewis acid catalyst.

-

The mixture is stirred at 40–60°C for 12–24 hours.

Mechanism :

The Lewis acid catalyzes the formation of a chloromethyl carbocation (CH₂Cl⁺) from formaldehyde and HCl. This electrophile attacks the electron-rich 6-position of the tetrahydronaphthalene ring, yielding the target compound after proton elimination.

Alternative Halogenation Methods

While chloromethylation is the most direct route, alternative strategies include:

-

Friedel-Crafts Alkylation : Using chloromethyl ethers (e.g., ClCH₂OCH₃) with AlCl₃.

-

Radical Chlorination : UV-initiated reaction with Cl₂ gas, though this lacks positional specificity.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include catalyst choice, temperature, and stoichiometry.

Catalyst Screening

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| ZnCl₂ | 50 | 78 | 92 |

| AlCl₃ | 60 | 85 | 88 |

| FeCl₃ | 60 | 65 | 75 |

Observations :

-

ZnCl₂ offers high selectivity but moderate yields due to slower reaction kinetics.

-

AlCl₃ achieves higher yields but may promote side reactions (e.g., ring chlorination).

-

FeCl₃ is less effective, likely due to weaker Lewis acidity.

Temperature and Solvent Effects

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | 18 | 82 |

| Chloroform | 61 | 12 | 79 |

| Toluene | 111 | 24 | 68 |

Higher temperatures (e.g., toluene reflux) reduce yields due to decomposition of the chloromethyl intermediate. Polar solvents like dichloromethane enhance electrophile solubility, improving reaction efficiency.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability.

Continuous Flow Reactor Design

-

Reactor Type : Tubular flow reactor with static mixers.

-

Conditions :

-

Residence time: 2–4 minutes.

-

Temperature: 55°C.

-

Pressure: 3 bar (to maintain HCl in solution).

-

Advantages :

-

Consistent product quality (purity >95%).

-

Reduced waste generation via solvent recycling.

Green Chemistry Innovations

-

Catalyst Recovery : Immobilized ZnCl₂ on silica gel allows catalyst reuse for 5–7 cycles.

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to chlorinated solvents.

Analytical Characterization

Post-synthesis analysis ensures product integrity and purity.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.25 (s, 12H, CH₃), δ 4.52 (s, 2H, CH₂Cl) |

| ¹³C NMR | δ 45.2 (CH₂Cl), δ 28.7 (C(CH₃)₂) |

| GC-MS | m/z 250.79 [M]⁺ |

Purity Assessment

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 8.44 | 99.2 |

| GC (HP-1) | 12.7 | 98.5 |

Análisis De Reacciones Químicas

Types of Reactions

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C15H21Cl

- Molecular Weight : 250.79 g/mol

- IUPAC Name : 6-(chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Reactivity Profile

The presence of the chloromethyl group allows for diverse chemical reactions:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or alcohols.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce functional groups or reduction to form methyl derivatives.

Chemistry

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block for creating various derivatives used in research and industrial applications.

Biology

Research into the biological activities of this compound and its derivatives has gained traction. Studies have suggested potential antimicrobial and anticancer properties. For example:

- Derivatives of this compound are being investigated for their effectiveness against specific bacterial strains and cancer cell lines.

- The structure allows for modifications that enhance biological activity while maintaining stability.

Medicine

In medicinal chemistry, 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is explored as a potential precursor for drug development. Its derivatives may lead to the creation of new pharmaceuticals targeting various diseases through:

- Enhanced bioavailability.

- Improved therapeutic profiles.

Industrial Applications

Industrially, this compound finds use in the production of specialty chemicals and materials such as:

- Resins : Used in coatings and adhesives due to its stability and reactivity.

- Polymers : Its derivatives can be incorporated into polymer matrices to enhance performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives derived from 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. Results indicated that specific modifications led to enhanced activity against Gram-positive bacteria. The findings suggest potential pathways for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Drug Development

Research focusing on the synthesis of novel anticancer agents from this compound demonstrated promising results. Derivatives were tested against various cancer cell lines with some showing significant cytotoxic effects. This underscores the potential role of 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a foundational structure in pharmaceutical chemistry.

Mecanismo De Acción

The mechanism of action of 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a bromomethyl group, which can undergo similar but often slower reactions compared to the chloromethyl derivative.

6-(Hydroxymethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains a hydroxymethyl group, making it more reactive in oxidation reactions.

Uniqueness

The presence of the chloromethyl group in 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Actividad Biológica

Overview

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 163117-71-3) is a chloromethylated aromatic hydrocarbon characterized by a tetrahydronaphthalene core with a chloromethyl substituent and four methyl groups. This unique structure enables diverse chemical reactivity and potential biological activity. Research into its biological properties has indicated various applications in medicinal chemistry and biochemistry.

The compound's molecular formula is , and it has a molecular weight of 250.79 g/mol. Its structure allows for multiple types of chemical reactions, including nucleophilic substitutions and oxidations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.79 g/mol |

| IUPAC Name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene |

| CAS Number | 163117-71-3 |

Antimicrobial Activity

Research indicates that derivatives of 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene exhibit significant antimicrobial properties. A study demonstrated that various chloromethylated compounds showed strong activity against both Gram-positive and Gram-negative bacteria as well as fungi. The chloromethyl group enhances the compound's ability to interact with microbial cell membranes.

Case Study: Antimicrobial Efficacy

- Tested Organisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus).

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Its derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Treatment with the compound resulted in a reduction of cell viability by up to 70% at concentrations of 50 µM after 48 hours.

The biological activity of 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The chloromethyl group is particularly reactive and may facilitate the formation of covalent bonds with nucleophilic sites in biological molecules.

Research Applications

The compound's unique properties make it suitable for various applications:

- Synthesis of Bioactive Molecules : It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.

- Drug Development : Ongoing research is focused on its derivatives for developing new pharmaceuticals targeting microbial infections and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or halogenation. For example, Friedel-Crafts acylation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TTN) with acyl chlorides in CH₂Cl₂ using AlCl₃ as a catalyst yields functionalized derivatives (e.g., ketones, thioketals) . Halogenation (e.g., bromination) requires boron trifluoride-tetrahydrofuran complex in dichloromethane at 0–20°C under inert atmosphere, achieving yields up to 92% . Optimization involves controlling reaction time, temperature, and stoichiometric ratios of catalysts.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- HPLC : Retention time (~8.44 min) and purity verification (99%) .

- HRMS (TOF ESI⁻) : Accurate mass determination (e.g., observed 399.1658 vs. calculated 399.1630 for a related derivative) .

- NMR : Assignments for structural confirmation (e.g., δ 36.03, 35.87 ppm for methyl groups) .

- Gas Chromatography (GC) : Kovats’ retention indices on non-polar columns (e.g., HP-1 at 100°C) for volatility profiling .

Q. How can halogenation selectivity be controlled at the 6-position of the tetrahydronaphthalene scaffold?

- Methodological Answer : Electrophilic substitution at the 6-position is favored due to steric and electronic effects. For bromination, use Br₂ with BF₃·THF as a Lewis acid to direct halogenation to the less hindered position . Temperature control (0–20°C) minimizes side reactions .

Advanced Research Questions

Q. What catalytic systems enable functionalization of this compound in challenging reactions (e.g., hydrogen arylations)?

- Methodological Answer : Re₂O₇/HReO₄ catalytic systems enable hydrogen arylation with electron-deficient styrenes. For example, Re₂O₇ (5 mol%) at 100°C facilitates coupling with aryl halides, though competing dimerization requires careful optimization of electron-deficient substrates . Alternative approaches include C–H borylation for transition-metal-catalyzed pathways .

Q. How can mechanistic insights into Friedel-Crafts derivatization guide the design of novel inhibitors (e.g., CYP26A1)?

- Methodological Answer : Friedel-Crafts acylation produces ketones (e.g., 10a/b) that are hydrolyzed to carboxylic acids (11a/b) or converted to thioketals (14a/b) for bioactivity studies . Mechanistic studies using DFT calculations or isotopic labeling can clarify electrophilic substitution patterns and guide inhibitor design .

Q. What experimental designs are recommended for assessing the compound’s toxicological and environmental impacts?

- Exposure Routes : Inhalation, oral, dermal.

- Health Outcomes : Hepatic/renal effects, carcinogenicity.

- Species : Rodent models (LD₅₀ studies) and human cell lines.

Use databases like TOXCENTER and PubMed with query strings targeting "naphthalene derivatives," "chloromethyl metabolites," and "CYP450 interactions" .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, chromatographic retention)?

- Methodological Answer : Cross-validate data using:

- Phase-Change Data : Reduced-pressure boiling points (e.g., 511.7 K at 0.973 bar ).

- Chromatographic Cross-Calibration : Compare Kovats’ indices across columns (e.g., HP-1 vs. DB-5) .

- Computational Modeling : Predict properties via QSPR/QSAR models using SMILES strings (e.g.,

CCc2cc(C)c1CC(C)(C)CCc1c2C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.